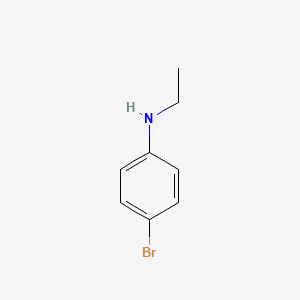

4-bromo-N-ethylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-2-10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSQUDVPQJEULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471704 | |

| Record name | 4-bromo-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68254-64-8 | |

| Record name | 4-bromo-N-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-N-ethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance of Halogenated Anilines in Organic Chemistry

Halogenated anilines are a class of organic compounds that have found extensive use in numerous areas of chemical synthesis and materials science. The presence of a halogen atom on the aniline (B41778) ring significantly influences the molecule's reactivity and physical properties.

Halogenated aromatic rings are crucial building blocks in organic chemistry, serving as key precursors in cross-coupling reactions, lithium-halogen exchange reactions, and the formation of Grignard reagents. nih.gov These methods are fundamental for creating carbon-carbon bonds, a central task in synthetic organic chemistry. nih.gov The introduction of halogens can, however, present challenges in electron-rich systems like anilines, where the high reactivity can lead to issues with regioselectivity and stoichiometry during electrophilic halogenation. nih.gov

Despite these challenges, halogenated anilines are common substructures in both synthetic and naturally occurring biologically active molecules. nih.gov In fact, some halogenated anilines, previously thought to be exclusively synthetic, have been discovered to be biosynthesized by marine microalgae, highlighting their presence in the natural world. rsc.org The ability of perhalogenated anilines to act as bifunctional donors of both hydrogen and halogen bonds further expands their utility in the design of co-crystals with specific supramolecular architectures. acs.org

Importance of N Ethylaniline Derivatives in Chemical Synthesis

N-Ethylaniline and its derivatives are important intermediates in the production of a wide array of organic compounds. google.comgoogle.com They are particularly crucial in the synthesis of dyes, including ice colors and triphenylmethane (B1682552) dyes, as well as in the manufacturing of fine chemical products like rubber additives, explosives, and photographic materials. google.com

The synthesis of N-ethylaniline itself can be achieved through various methods, including the reaction of aniline (B41778) with ethanol (B145695) at high temperature and pressure, or a more recent method involving the reaction of aniline with acetaldehyde (B116499) under normal temperature and pressure. google.com The latter method is considered more advantageous as it reduces equipment requirements and production costs while improving raw material utilization and product yield. google.com N-ethylaniline derivatives serve as foundational materials in the synthesis of more complex molecules, including pharmaceuticals. yufenggp.comechemi.com The alkyl and aryl derivatives of aniline are considered important starting materials in fine organic synthesis. researchgate.net

Overview of Research Trajectories for 4 Bromo N Ethylaniline Systems

Direct Halogenation Approaches to Brominated Anilines

Direct halogenation of aniline (B41778) precursors is a primary route for synthesizing bromoanilines. The strong activating and ortho-, para-directing nature of the amino group makes aniline rings highly reactive towards electrophilic aromatic substitution. libretexts.org However, this high reactivity can also be a challenge, often leading to polysubstitution. libretexts.org To achieve selective monobromination, various methodologies have been developed that modulate the reactivity of the aniline substrate or employ specific reagents and catalysts.

Regioselective Bromination of N-Ethylaniline Precursors

Synthesizing this compound regioselectively requires methods that favor substitution at the para position while minimizing the formation of ortho or di-brominated byproducts.

A notable method for the regioselective halogenation of N,N-dialkylanilines involves their conversion to N,N-dialkylaniline N-oxides, followed by treatment with thionyl halides at low temperatures. nih.gov This approach leverages the unique reactivity of the N-oxide intermediate. Specifically, treating N,N-dialkylaniline N-oxides with thionyl bromide (SOBr₂) at –78 °C exclusively yields the corresponding 4-bromo-N,N-dialkylanilines. nih.gov In contrast, using thionyl chloride under similar conditions predominantly leads to ortho-chlorination. nih.gov The reaction is typically performed in a solvent like tetrahydrofuran (B95107) (THF), followed by the addition of a base such as triethylamine (B128534). nih.gov This method provides a practical route to electron-rich aryl halides with high regioselectivity. nih.gov

Copper catalysts are effective in mediating the oxidative halogenation of anilines. A highly practical procedure utilizes a catalytic amount of a copper salt, such as copper(II) sulfate (B86663) (CuSO₄·5H₂O) or copper(II) chloride (CuCl₂), in the presence of a bromide source like sodium bromide (NaBr). sci-hub.sethieme-connect.comthieme-connect.com The reaction is typically carried out in a mixed solvent system, such as acetonitrile (B52724) and water, using an oxidant like sodium persulfate (Na₂S₂O₈). sci-hub.sethieme-connect.com This copper-catalyzed system enables the regioselective bromination of free anilines under mild conditions. sci-hub.sethieme-connect.com For instance, copper(II) chloride catalyzed halogenations in protic solvents like ethanol (B145695) offer a scalable method with good yields. The use of an ionic liquid as the solvent with CuCl₂ or CuBr₂ has also been shown to achieve high yield and regioselectivity for para-substitution under mild conditions, avoiding the need for supplementary oxygen or HCl gas. beilstein-journals.org

Reaction conditions are critical for controlling the outcome of aniline bromination.

Temperature : Low temperatures are crucial for enhancing selectivity. In thionyl halide-mediated halogenations, conducting the reaction at –78 °C is optimal for achieving high yields and preventing side reactions. nih.gov In copper-catalyzed systems, starting the reaction at a lower temperature (e.g., 7 °C) before warming to room temperature (25 °C) can help prevent unfavorable dibromination. sci-hub.sethieme-connect.com

Solvent : The choice of solvent significantly impacts reaction efficiency. For thionyl halide reactions, tetrahydrofuran (THF) has been found to provide better yields compared to dichloromethane. nih.gov In copper-catalyzed oxidative bromination, a mixture of acetonitrile and water is commonly employed. sci-hub.sethieme-connect.com

Reagents and Catalysts : The nature of the brominating agent and catalyst dictates the reaction's course. The use of a catalytic amount of a copper salt is environmentally preferable to methods requiring stoichiometric amounts of copper bromide (CuBr₂). sci-hub.se The choice between thionyl bromide and thionyl chloride determines the regioselectivity (para- vs. ortho-halogenation). nih.gov

Table 1: Effect of Reaction Conditions on Aniline Bromination

| Method | Key Parameter | Condition | Effect on Outcome | Reference |

|---|---|---|---|---|

| Thionyl Halide-Mediated | Temperature | -78 °C | Improves selectivity and yield | nih.gov |

| Thionyl Halide-Mediated | Solvent | Tetrahydrofuran (THF) | Provides better yields than CH₂Cl₂ | nih.gov |

| Copper-Catalyzed | Temperature | Initial 7 °C, then 25 °C | Minimizes dibromination | sci-hub.sethieme-connect.com |

| Copper-Catalyzed | Catalyst | Catalytic CuSO₄·5H₂O | Enables regioselective bromination | thieme-connect.com |

Bromination of Acetylated Aniline Intermediates

A classic and effective strategy to control the reactivity of anilines and ensure clean monobromination is to protect the amino group via acetylation. libretexts.org The resulting N-arylamide (e.g., N-ethylacetanilide) has an amido substituent that is less strongly activating than the amino group because the nitrogen's lone-pair electrons are delocalized by the adjacent carbonyl group. libretexts.org

The synthesis typically involves these steps:

Acetylation : The precursor, N-ethylaniline, is treated with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride to form N-ethylacetanilide.

Bromination : The acetylated intermediate is then brominated. This electrophilic substitution occurs cleanly, yielding predominantly the para-bromo product (N-(4-bromo-phenyl)-N-ethyl-acetamide) due to the reduced activation of the ring. libretexts.org This step can be performed using molecular bromine in a solvent like acetic acid or dichloromethane. google.com

Hydrolysis : The final step is the removal of the acetyl protecting group by hydrolysis with aqueous acid or base, which regenerates the free amine and yields this compound. libretexts.org

This multi-step approach prevents the formation of the 2,4,6-tribrominated product that often results from the direct bromination of highly activated, unprotected anilines. libretexts.org

Table 2: Synthesis via Acetylated Intermediate

| Step | Reaction | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|---|

| 1 | Acetylation | Acetic anhydride, 50–100°C | Protect amino group, reduce ring activation | |

| 2 | Bromination | Molecular bromine in CH₂Cl₂ or AcOH, 0–10°C | Regioselective para-bromination | google.com |

| 3 | Hydrolysis | Aqueous NaOH or HCl, reflux | Deprotection to yield final product | libretexts.org |

Bromination with N-Bromosuccinimide (NBS) for Specific Isomers

N-Bromosuccinimide (NBS) is a versatile and safer alternative to hazardous liquid bromine for the bromination of aromatic compounds, including anilines. wku.eduorganic-chemistry.orgsci-hub.se Its use can be tailored to produce specific isomers under controlled conditions.

The regioselectivity of NBS bromination can be influenced by catalysts and reaction conditions. For example, using NBS in the presence of a catalyst like ammonium (B1175870) acetate (B1210297) in acetonitrile at room temperature allows for a highly para-selective direct bromination of aniline and its analogues. researchgate.net The use of NBS as a brominating agent for aromatic amines has been shown to lead to para-bromination, although mixtures of ortho- and para-isomers can sometimes form. google.com For activated aryls like N-methylaniline, NBS can provide high yields of the para-brominated product rapidly. wku.edu The choice of solvent and the potential use of catalysts are key to directing the substitution to the desired position and achieving high yields of a specific bromoaniline isomer. google.comnih.gov

Reductive Synthesis Strategies

The synthesis of the core aniline structure is often achieved through the reduction of a corresponding nitro compound. This section details hydrogenation and photocatalytic reduction methods.

The catalytic hydrogenation of bromonitrobenzene isomers is a critical industrial process for producing bromoanilines. A significant challenge in this transformation is preventing the hydrodebromination (loss of the bromine atom) of the desired product, especially at high substrate conversions. researchgate.net The choice of catalyst and reaction conditions plays a pivotal role in achieving high selectivity.

Research has shown that platinum catalysts supported on γ-Fe2O3 nanocomposites can effectively suppress the hydrodebromination of bromoanilines. researchgate.net Even at complete conversion of the starting bromonitrobenzene, the selectivity for the corresponding bromoaniline can exceed 99.9%. researchgate.net Increasing the hydrogen pressure can significantly accelerate the reaction rate without compromising selectivity. For instance, elevating the H2 pressure from 0.1 to 2.0 MPa was found to increase the hydrogenation rates of o-, m-, and p-bromonitrobenzene by 8.8, 11.8, and 10.0 times, respectively, while maintaining selectivities above 99.9%. researchgate.net

A proposed pathway for dehalogenation involves the condensation intermediates formed during the reaction, revealing a new hydrodebromination mechanism. researchgate.net Other catalytic systems, such as Raney nickel modified with formamidine (B1211174) acetate, have also been shown to be effective inhibitors of dehalogenation, allowing for the selective hydrogenation of sensitive substrates like halogenated dinitrobenzene with selectivities greater than 97%. researchgate.net

| Catalyst System | Substrate | Selectivity for Bromoaniline | Key Finding |

| Pt/γ-Fe2O3 | o-, m-, p-bromonitrobenzene | >99.9% | Hydrodebromination is fully suppressed even at complete conversion. researchgate.net |

| Modified Raney Nickel | Halogenated dinitrobenzene | >97% | Formamidine acetate acts as an effective dehalogenation inhibitor. researchgate.net |

| Pd@Fe3O4 | 4-bromonitrobenzene | - | Complete debromination occurs even at a lower temperature of 50 °C. nih.gov |

Heterogeneous photocatalysis, particularly using titanium dioxide (TiO2), presents an environmentally friendly approach for the reduction of aromatic nitro compounds to their corresponding amines. researchgate.netnovapublishers.com This method often utilizes sunlight or artificial light as an energy source, proceeding under mild conditions. researchgate.netorganic-chemistry.org

N-doped TiO2 has been demonstrated as an efficient photocatalyst for the chemoselective reduction of aromatic nitro compounds. researchgate.net In the presence of a co-catalyst like potassium iodide and a hole scavenger such as methanol (B129727), this system can achieve excellent yields (>90%) in very short reaction times (<20 min). researchgate.net The method shows broad functional group tolerance, leaving carbonyl, halogen, hydroxyl, and carboxylic acid groups intact. researchgate.net Similarly, V2O5/TiO2 has been employed as a recyclable heterogeneous catalyst under visible light (blue LEDs) with hydrazine (B178648) hydrate (B1144303) as the reductant, effectively converting a wide range of nitro compounds, including halogenated ones, into amines in good to excellent yields. organic-chemistry.org

The efficiency of photocatalytic reduction can be influenced by the specific phase of TiO2 used. Anatase TiO2, for instance, has been found to have an edge over rutile TiO2 for the photocatalytic reduction of nitroarenes due to its conduction band being more populated with high-energy electrons. researchgate.net

| Photocatalyst | Light Source | Reductant/Hole Scavenger | Yield | Reaction Time |

| N-doped TiO2 / KI | Solar Light | Methanol | >90% | <20 min |

| V2O5/TiO2 | Blue LEDs | Hydrazine Hydrate | Good to Excellent | - |

| Commercial TiO2 (P25) | UV | Ethanol | >99% | 3 hours |

The fundamental mechanism of TiO2-catalyzed photoreduction begins with the absorption of light (photons) by the TiO2 particle, which has a sufficiently wide band gap (3.0-3.2 eV for anatase). novapublishers.comsapub.org This absorption promotes an electron from the valence band (VB) to the conduction band (CB), creating an electron-hole pair. novapublishers.commdpi.com

The photogenerated electron in the conduction band is a powerful reducing agent. It can be transferred to an organic substrate, like a nitroaromatic compound, adsorbed on the surface of the photocatalyst. novapublishers.com Simultaneously, the hole in the valence band is a strong oxidizing agent. To prevent the rapid recombination of the electron-hole pair, a "hole scavenger" is typically added to the system. novapublishers.com Alcohols, such as methanol or ethanol, are commonly used for this purpose. The hole oxidizes the alcohol, for example, to an aldehyde, while the electron is free to reduce the nitro compound. novapublishers.commdpi.com

The reduction of the nitro group to an amino group is a six-electron process that is believed to proceed through several intermediates, including nitroso and hydroxylamine (B1172632) species. novapublishers.commdpi.com The rate of reduction can be influenced by the polarity of the solvent, with more polar solvents like methanol often leading to higher yields. novapublishers.com

Photocatalytic Reduction of Nitro Compounds

N-Functionalization and Alkylation Processes

Once the aniline core is synthesized, the final step to produce this compound is the introduction of the ethyl group onto the nitrogen atom.

Catalytic N-alkylation of amines using alcohols is an atom-economical and environmentally benign method, as water is the only byproduct. rsc.orgacs.org This process can be achieved using various heterogeneous catalysts. For instance, a cobalt catalyst supported on a zirconium metal-organic framework (UiO-67) has shown high efficacy for the N-alkylation of aniline with benzyl (B1604629) alcohol. rsc.org Non-noble metal catalysts are highly desirable for these transformations. rsc.orgacs.org

Another approach involves using primary amines as alkylating agents, catalyzed by palladium on charcoal (Pd/C). organic-chemistry.orgthieme-connect.com This process, which can be enhanced by microwave heating, proceeds via the Pd-mediated oxidation of the primary amine to an imine, followed by the addition of the aniline and elimination of ammonia. organic-chemistry.orgthieme-connect.com This method boasts high atom economy. organic-chemistry.orgthieme-connect.com

| Catalyst | Alkylating Agent | Solvent | Temperature | Yield (N-alkylaniline) |

| Pd/C (10 mol%) | Primary Amine | THF | 170 °C (MW) | up to 99% |

| Niobium Oxide | Benzyl Alcohol | Toluene (B28343) | 180 °C | 65.2% |

| Nickel Bromide / Ligand | Benzyl Alcohol | Toluene | 130 °C | 49-88% |

Lewis acid-catalyzed reductive N-alkylation provides a highly efficient route for the synthesis of secondary and tertiary amines from anilines and carbonyl compounds. rsc.orgrsc.org Tin(II) triflate (Sn(OTf)2) has been identified as an effective Lewis acid catalyst for the reductive N-alkylation of secondary arylamines with ketones, using polymethylhydrosiloxane (B1170920) (PMHS) as a mild and environmentally friendly reducing agent. rsc.orgrsc.org

This method demonstrates a wide substrate scope, tolerating various functional groups on both the aniline and the carbonyl compound. rsc.org For example, the reductive alkylation of N-methylaniline with aromatic ketones bearing halogen or cyano groups proceeds smoothly to give the corresponding tertiary amines in moderate to excellent yields. rsc.org A specific example from the literature details the synthesis of N-1-(4-bromo phenyl)ethyl-N-ethylaniline, a derivative of the target compound, in 71% isolated yield using Sn(OTf)2, PMHS, and toluene as the solvent. rsc.org

Mechanistic studies suggest that this reaction may proceed through a carbocationic pathway rather than a typical direct reductive amination pathway involving imine formation. rsc.orgrsc.org

Catalytic N-Alkylation of Amines

Methylation with Dimethyl Carbonate over Zeolite Catalysts

The N-methylation of anilines using dimethyl carbonate (DMC) in the presence of zeolite catalysts represents an environmentally conscious approach to synthesizing N-methylated aromatic amines. ssau.rursc.org DMC is considered a "green chemistry" reagent, serving as a less toxic substitute for hazardous methylating agents like methyl halides and dimethyl sulfate. ssau.rursc.org The catalytic activity of zeolites, such as NaY faujasite, is crucial for this transformation, enabling the reaction to proceed with high chemoselectivity. core.ac.uknih.gov

In this process, the zeolite's dual acid-base properties are believed to facilitate a reaction mechanism involving carbamate (B1207046) intermediates, which contributes to the high selectivity for mono-N-methylation. rsc.org The reaction typically involves heating the primary aniline with an excess of DMC in an autoclave at temperatures ranging from 90°C to 180°C. ssau.rucore.ac.ukmit.edu Under these conditions, the selective formation of mono-N-methylated anilines can be achieved with selectivities often exceeding 90%. ssau.rursc.orgcore.ac.uk

Research has demonstrated that the reaction is highly effective for a variety of anilines, including those with functional groups that might otherwise interfere with the reaction. core.ac.uknih.gov For instance, aminophenols, aminobenzyl alcohols, and aminobenzamides can be selectively N-methylated without concurrent O-methylation. core.ac.uknih.gov The presence of electron-withdrawing groups on the aniline molecule tends to decrease the reaction rate. ssau.ru Continuous flow systems have also been explored, which can overcome the need for an autoclave and accommodate the carbon dioxide generated during the reaction. mit.edu

Table 1: Research Findings on Aniline Methylation with DMC and Zeolite Catalysts

| Catalyst | Substrate Type | Temperature (°C) | Selectivity for Mono-N-methylation (%) | Isolated Yield (%) | Reference |

|---|---|---|---|---|---|

| Y- and X-type Zeolites | Deactivated Anilines (e.g., p-NO2, p-CN) | 120-150 | 92-98 | - | rsc.org |

| NaY Faujasite | Functionalized Anilines (e.g., Aminophenols) | 90 | up to 99 | 74-99 | core.ac.uknih.gov |

| NaY Faujasite | Aminobenzoic Acids | ≥130 | up to 99 | 74-99 | core.ac.uknih.gov |

| Zeolite Catalysts | Primary Anilines | 130-180 | 92-97 | - | ssau.ru |

Direct Alkylation with Alkyl Halides and Challenges in Selectivity

Direct N-alkylation of primary anilines with alkyl halides is a fundamental method for synthesizing secondary amines. galchimia.comtsijournals.com This reaction proceeds via a nucleophilic aliphatic substitution mechanism. tsijournals.com However, a significant challenge in this approach is controlling the selectivity to obtain the desired mono-alkylated product, such as this compound. galchimia.com A common issue is over-alkylation, where the initially formed secondary amine reacts further with the alkyl halide to produce tertiary amines and, subsequently, quaternary ammonium salts as by-products. galchimia.com

This lack of selectivity can lead to complex product mixtures and lower yields of the target compound. galchimia.com The basicity of the amine is a key factor; both primary and the resulting secondary amines are typically nucleophilic enough to react with the alkyl halide. tsijournals.com To address this, various strategies have been developed. One approach involves using a significant excess of the primary amine to increase the statistical probability of the alkyl halide reacting with the starting material rather than the product. Another method employs specific bases and reaction conditions to enhance selectivity. For example, the use of cesium carbonate (Cs2CO3) as a base in a solvent like DMF has been shown to promote the efficient and chemoselective mono-N-alkylation of primary benzylamines and anilines with a range of alkyl halides, achieving yields up to 98%. researchgate.net More advanced methods, such as ruthenium-catalyzed C-H bond functionalizations, have also been explored for achieving meta-selective alkylation with secondary alkyl halides, demonstrating the ongoing efforts to control regioselectivity in these reactions. acs.org

Acylation Followed by Alkylation

To overcome the challenge of over-alkylation inherent in the direct alkylation of anilines, a two-step sequence involving acylation followed by alkylation is a widely used and effective strategy. chemistrysteps.com This method provides a reliable route to mono-N-alkylated anilines by temporarily reducing the nucleophilicity of the amino group.

The first step is the acylation of the primary aniline. The amino group is converted into an amide by reacting it with an acylating agent, such as an acid chloride or anhydride. chemistrysteps.compearson.com This transformation is critical because the lone pair of electrons on the nitrogen atom in the resulting amide becomes delocalized through resonance with the adjacent carbonyl group. chemistrysteps.com This delocalization makes the nitrogen significantly less nucleophilic and therefore less reactive towards subsequent alkylation, effectively preventing the formation of tertiary amines. quora.com

Metal-Catalyzed Cross-Coupling Reactions in Derivative Synthesis

Metal-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are essential for the synthesis of complex derivatives of molecules like this compound, allowing for the introduction of a wide variety of substituents onto the aromatic ring.

Suzuki Cross-Coupling Reactions of Brominated Anilines

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in organic chemistry. mdpi.comresearchgate.net It is particularly valuable for synthesizing derivatives of brominated anilines. This reaction typically involves the coupling of an organohalide, such as this compound, with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.comnih.gov

The broad utility of the Suzuki reaction stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the organoboron reagents. nih.gov Research has shown that brominated anilines are effective substrates in Suzuki couplings. For instance, the reaction of bromoanilines with thienyl boronic acids has been successfully demonstrated. mdpi.comresearchgate.net However, the reactivity can be influenced by the electronic properties of the aniline; aryl bromides with electron-donating groups, like the amino group in anilines, may react more slowly than those with electron-withdrawing groups. researchgate.net Despite this, high yields of the coupled products can often be achieved by optimizing the reaction conditions. researchgate.net Sequential cross-coupling reactions on di-brominated substrates have also been developed, allowing for the step-wise introduction of different groups. nih.gov

Palladium(0) Catalysis in Carbon-Carbon Bond Formation

The catalytic cycle of the Suzuki reaction, and many other cross-coupling reactions, is driven by a palladium(0) species. pharmacy180.com The process is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. pharmacy180.com

Oxidative Addition : The cycle begins when a coordinatively unsaturated Pd(0) complex reacts with the aryl halide (e.g., 4-bromoaniline). The palladium atom inserts itself into the carbon-bromine bond, leading to the formation of a new organopalladium(II) complex. pharmacy180.com This step is often the rate-determining step, especially for less reactive halides like chlorides. yonedalabs.com

Transmetalation : The organopalladium(II) complex then reacts with the organoboron reagent, which is activated by the base present in the reaction mixture. In this step, the organic group from the boron compound is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. pharmacy180.com

Reductive Elimination : In the final step, the two organic groups on the palladium center couple, forming the new carbon-carbon bond and the desired product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. pharmacy180.com

This catalytic cycle allows for the efficient construction of new C-C bonds using only a small amount of the palladium catalyst. acs.orgresearchgate.net

Influence of Ligand Choice and Temperature on Coupling Selectivity

The success and selectivity of the Suzuki cross-coupling reaction are highly dependent on the reaction conditions, with the choice of ligand and temperature being particularly critical. nih.govnumberanalytics.com

Ligand Choice: The ligands coordinated to the palladium center play a crucial role in modulating the catalyst's stability and reactivity. mdpi.comlibretexts.org

Electron-rich ligands , such as alkylphosphines and N-heterocyclic carbenes (NHCs), increase the electron density on the palladium atom. yonedalabs.com This facilitates the oxidative addition step, which is especially important when using less reactive aryl chlorides or electron-rich aryl bromides. yonedalabs.com

Bulky ligands can promote the reductive elimination step, which is the final product-forming step of the catalytic cycle. yonedalabs.com The steric hindrance from bulky ligands helps to bring the two organic fragments on the palladium center closer together, encouraging the formation of the new C-C bond. libretexts.org The choice of ligand can even influence regioselectivity in certain substrates. nih.gov

Temperature: Temperature is another key parameter that must be optimized. numberanalytics.com

Increasing the reaction temperature generally increases the reaction rate. For challenging substrates, such as those involving electron-donating groups like in 4-bromoaniline (B143363), higher temperatures may be necessary to achieve a reasonable conversion rate. mdpi.com

However, excessively high temperatures can lead to undesirable side reactions, such as catalyst decomposition or homocoupling of the organoboron reagent. hes-so.ch Therefore, a balance must be found to ensure both a good reaction rate and high selectivity for the desired product. nih.govhes-so.ch Recent developments have focused on creating highly active catalyst systems that can perform the reaction at or near room temperature. mdpi.com

Table 2: Influence of Ligands and Temperature on Suzuki Coupling

| Factor | Effect | Rationale | Reference |

|---|---|---|---|

| Ligand | |||

| Electron-rich (e.g., alkylphosphines, NHCs) | Promotes oxidative addition | Increases electron density on Pd, facilitating reaction with aryl halides. | yonedalabs.com |

| Bulky (e.g., t-butylphosphines) | Promotes reductive elimination | Steric hindrance encourages the coupling of organic fragments. | yonedalabs.com |

| Temperature | |||

| Increased Temperature | Increases reaction rate | Provides energy to overcome activation barriers, especially for less reactive substrates. | mdpi.com |

| Optimized Temperature | Balances rate and selectivity | Avoids catalyst decomposition and side reactions while ensuring efficient conversion. | nih.govhes-so.ch |

Grignard Reagent Formation and Subsequent Transformations

The synthesis of Grignard reagents from aryl halides is a fundamental transformation in organic chemistry, providing a powerful nucleophilic carbon source for the formation of new carbon-carbon bonds. The Grignard reagent of this compound can be prepared by reacting it with magnesium metal, typically in an anhydrous ether solvent like tetrahydrofuran (THF). Although direct literature for the N-ethyl derivative is sparse, the procedure is well-established for the closely related N,N-dimethyl and N-methyl analogues, which serve as excellent models. researchgate.netresearchgate.netgoogle.com

The formation of the Grignard reagent from 4-bromo-N,N-dimethylaniline proceeds smoothly in refluxing THF without dangerous exotherms. researchgate.net The general reaction is as follows:

Formation of the Grignard Reagent: Br-C₆H₄-N(H)C₂H₅ + Mg → BrMg-C₆H₄-N(H)C₂H₅ (in anhydrous THF)

Once formed, this organometallic intermediate is a potent nucleophile and can be used in a variety of subsequent transformations. Its utility is demonstrated in the synthesis of complex molecules, such as triarylmethane dyes and functionalized dendritic structures.

Key Transformations:

Synthesis of Triarylmethane Dyes: The Grignard reagent derived from 4-bromo-N,N-dimethylaniline reacts with electrophiles like diethyl carbonate or methyl benzoate (B1203000) to produce triarylmethane dyes. researchgate.netresearchgate.net For example, reaction with diethyl carbonate followed by acid hydrolysis yields Crystal Violet. A similar reaction with the Grignard reagent of this compound would be expected to produce analogous dye structures.

Synthesis of Dendritic Molecules: Functionalized dendrimers have been synthesized using the Grignard reagent of 4-bromo-N-methylaniline. uu.nl The reagent reacts with Me₂SiCl-terminated carbosilane dendrimers to form silyl-protected, functionalized dendrimers quantitatively. uu.nl This highlights the utility of such Grignard reagents in materials science.

1,6-Conjugate Addition: Copper-catalyzed 1,6-conjugate addition of Grignard reagents to in situ generated aza-p-quinone methides is a modern method for synthesizing various 4-(sec-alkyl)anilines. acs.org This transformation demonstrates the versatility of Grignard reagents in forming C-C bonds at the para-position of the aniline ring. acs.org

It is crucial to note that Grignard reagents are highly reactive and incompatible with protic functional groups like alcohols, amines, or carboxylic acids in the same molecule. libretexts.org Therefore, reaction conditions must be strictly anhydrous. rsc.org

Green Chemistry and Sustainable Synthetic Routes for this compound

In recent years, the principles of green chemistry have guided the development of new synthetic routes that are more environmentally benign, safer, and more efficient. For a compound like this compound, this involves exploring alternative reaction media and energy sources to minimize waste and hazardous substance use.

Solvent-Free and Aqueous-Based Reaction Systems

Traditional organic syntheses often rely on volatile and toxic organic solvents. Moving to solvent-free or aqueous systems represents a significant step towards greener chemical processes. rsc.org

One notable green method is the one-pot synthesis of N-monoalkyl aromatic amines from the corresponding nitroarene derivatives. sciengine.com In this process, this compound can be synthesized in high yield from 1-bromo-4-nitrobenzene, an aldehyde, and ammonium formate (B1220265) using a Palladium-on-carbon (Pd/C) catalyst. The reaction can be performed in greener solvents like ethanol or a mixture of isopropanol (B130326) and water, with conversions and selectivities often exceeding 80%. sciengine.com

Another approach involves the heterogeneously catalyzed one-pot synthesis of N-alkyl anilines from nitroaromatics in alcohol/water systems. A Pt₃Sn/Al₂O₃ catalyst has been shown to be effective for these in situ hydrogenation and N-alkylation reactions, achieving high yields of the desired products. pku.edu.cn Furthermore, gold-catalyzed Friedel-Crafts reactions of N-alkylanilines have been successfully performed in water, demonstrating the potential for aqueous systems in the transformation of these compounds. rsc.org

Table 1: Green Synthetic Routes to N-Alkylanilines

| Starting Material | Product | Catalyst/Reagents | Solvent System | Key Feature | Source(s) |

|---|---|---|---|---|---|

| Nitroarene Derivatives | N-Monoalkyl Aromatic Amines (inc. This compound) | Pd/C, Aldehyde, Ammonium Formate | Ethanol or Isopropanol/Water | One-pot synthesis with high yield and selectivity. | sciengine.com |

| Nitroaromatics | N-Alkyl Anilines | Pt₃Sn/Al₂O₃ | Aliphatic Alcohol/Water | Continuous-flow, heterogeneous catalysis for in situ hydrogenation. | pku.edu.cn |

| Deactivated N-Alkyl Anilines | 2-Benzylaniline Derivatives | Au(III)/TPPMS | Water | Environmentally friendly Friedel-Crafts reaction in an aqueous medium. | rsc.org |

| N-Alkyl Anilines | Quinolines | Brønsted Acid, O₂ | Solvent-Free | Metal- and solvent-free cyclization reaction. | rsc.orgrsc.org |

Energy-Efficient Synthetic Approaches (e.g., Photo-Irradiation)

Reducing energy consumption is another cornerstone of green chemistry. This can be achieved by using alternative energy sources like microwave irradiation or photo-irradiation, which can accelerate reaction rates and often allow for reactions to proceed at lower temperatures. niscpr.res.inscispace.com

Microwave-induced organic reaction enhancement (MORE) has been applied to the synthesis of aniline derivatives. For instance, the microwave-enhanced alkyl migration in N-alkyl anilines on solid supports occurs under solvent-free conditions, offering a rapid, clean, and cost-effective method. niscpr.res.inniscpr.res.in This technique avoids the risks associated with high pressures and the use of large volumes of toxic solvents. niscpr.res.in

Photocatalysis represents another energy-efficient strategy. The synthesis of 4-bromoaniline, a direct precursor to this compound, has been achieved via the photoreduction of 1-bromo-4-nitrobenzene. chemicalbook.com This reaction uses a TiO₂ photocatalyst and can be driven by either natural sunlight or a violet LED, making it a highly sustainable option. chemicalbook.com The general principle has been extended to other aniline derivatives, with visible-light-driven reactions catalyzed by earth-abundant metals like iron being developed for related transformations. researchgate.net Photocatalytic methods have also been employed for C-H amination and in continuous-flow reactors for the heteroarylation of N-alkylanilines, showcasing the broad applicability of light-driven synthesis. rsc.orguva.nl

Table 2: Energy-Efficient Syntheses of Anilines and Derivatives

| Method | Starting Material | Product | Catalyst/Conditions | Key Feature | Source(s) |

|---|---|---|---|---|---|

| Photocatalysis | 1-Bromo-4-nitrobenzene | 4-Bromoaniline | TiO₂, Oxalic Acid, Sunlight/Violet LED | Uses light as an energy source, sustainable catalyst. | chemicalbook.com |

| Photocatalysis | Nitrobenzenes | Alkylamines | Decatungstate, UV Irradiation | C-H amination using an economical photocatalyst. | rsc.org |

| Microwave Irradiation | N-Alkyl Anilines | para-Alkyl Anilines | Solid Supports (e.g., Montmorillonite K-10) | Solvent-free, rapid, and high-yield rearrangement. | niscpr.res.inniscpr.res.in |

| Photocatalysis | N-Alkyl Anilines, Alkenes | Tetrahydroquinolines | Organocatalyst (4a), Light Irradiation | Aerobic oxidative synthesis using an EDA complex. | acs.org |

Electrophilic Aromatic Substitution Pathways

The ethylamino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. chemistrysteps.com Conversely, the bromine atom is a deactivating group, yet it also directs to the ortho and para positions. In this compound, the powerful activating effect of the ethylamino group dominates, making the ring significantly more reactive than benzene (B151609), particularly at the positions ortho to the amine (C3 and C5), as the para position is already substituted.

Nitration: The direct nitration of N-alkylanilines can be complex, often leading to oxidation byproducts or unexpected regiochemistry due to the formation of anilinium ions in strong acidic media. chemistrysteps.comsci-hub.se However, under controlled conditions, nitration is feasible. For this compound, electrophilic attack is anticipated at the positions ortho to the strongly activating ethylamino group. Studies on related N,N-dialkylanilines show that nitration can occur via an initial ipso-attack at the alkyl-substituted position, followed by rearrangement to the ortho-nitro product. colab.ws A modern approach using tert-butyl nitrite (B80452) allows for the regioselective ring nitration of N-alkyl anilines under mild conditions. sci-hub.se

Sulfonation: The reaction of this compound with sulfonating agents would also be directed by the powerful ethylamino group. The reaction of 4-bromo-2-ethylaniline with sulfonyl chlorides, for example, leads to the formation of sulfonamides, indicating the reactivity of the amino group itself, which can compete with ring sulfonation. vulcanchem.com

Halogenation: Due to the high activation of the aromatic ring by the amino group, direct halogenation of anilines often leads to polysubstitution. chemistrysteps.com For this compound, the most activated positions are C3 and C5. Further bromination or chlorination would likely occur at one of these positions. To achieve monosubstitution, protective strategies or specific reagents are often employed. For instance, methods have been developed for the regiospecific para-bromination of activated aryls, though in this case, the para position is already occupied. wku.edugoogle.com The synthesis of related compounds like 2-bromo-4-chloro-N-ethylaniline involves carefully controlled halogenation steps.

| Reaction | Reagents & Conditions | Expected Major Product(s) |

|---|---|---|

| Nitration | tert-Butyl Nitrite (TBN), 80 °C sci-hub.se | 4-Bromo-N-ethyl-2-nitroaniline |

| Halogenation (Bromination) | Br₂ in a non-polar solvent | 2,4-Dibromo-N-ethylaniline |

| Sulfonation | H₂SO₄/SO₃ | 5-Amino-2-bromo-N-ethylbenzenesulfonic acid |

Substituents on an aniline ring profoundly influence its properties by altering electron density and steric hindrance. researchgate.net

N-Ethylanilino Group (-NHCH₂CH₃): This is a potent activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance (+M effect). This effect significantly increases the electron density at the ortho and para positions, making them highly susceptible to electrophilic attack. chemistrysteps.com It is a stronger activator than an alkyl group.

Bromo Group (-Br): As a halogen, bromine is an electron-withdrawing group through the inductive effect (-I effect), which deactivates the ring toward electrophilic substitution compared to benzene. However, it also possesses lone pairs of electrons that can be donated via resonance (+M effect), directing incoming electrophiles to the ortho and para positions.

In this compound, the activating resonance effect of the ethylamino group is dominant, making the ring highly reactive. The directing effects of both groups reinforce substitution at the C3 and C5 positions (ortho to the amino group and meta to the bromo group).

| Substituent | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|

| -NHCH₂CH₃ | +M > -I | Strongly Activating chemistrysteps.com | Ortho, Para chemistrysteps.com |

| -Br | -I > +M | Deactivating | Ortho, Para |

In multi-substituted anilines, the regiochemical outcome of electrophilic substitution depends on the combined electronic and steric influences of the existing groups. For this compound, the primary sites for electrophilic attack are the C3 and C5 positions, which are ortho to the highly activating ethylamino group. The position meta to the ethylamino group (C2 and C6) is significantly less favored. Although both the C3 and C5 positions are electronically activated, steric hindrance from the adjacent ethylamino and bromo groups might lead to a preference for substitution at one site over the other, potentially resulting in a mixture of isomers.

Nucleophilic Substitution Processes Involving the Bromine Moiety

The bromine atom in this compound can act as a leaving group in nucleophilic substitution reactions. These reactions are crucial for introducing a wide range of functional groups onto the aromatic ring. The presence of the bromine atom makes the compound a valuable intermediate in cross-coupling reactions. chemicalbook.com For instance, the bromine can be displaced by various nucleophiles, often with the aid of a transition metal catalyst, in reactions such as Buchwald-Hartwig amination or Suzuki-Miyaura couplings. This reactivity allows for the construction of more complex molecular architectures. chemicalbook.comechemi.com The reactivity of the C-Br bond toward nucleophiles makes N-substituted bromoanilines versatile building blocks in the synthesis of pharmaceuticals and dyes. vulcanchem.comsolubilityofthings.com

Oxidation and Reduction Reactions of the Aniline Moiety

The aniline moiety in this compound is susceptible to both oxidation and reduction.

Oxidation: The oxidation of N-ethylaniline can proceed through various pathways. The kinetics of oxidation of N-ethylaniline by periodate (B1199274) have been studied, with p-benzoquinone identified as a major product, indicating that oxidation can occur on the ring. researchgate.netsigmaaldrich.com Oxidation can also occur at the nitrogen atom. The oxidation of N-alkyl anilines with peroxomonophosphoric acid is believed to proceed via oxygen atom transfer. ias.ac.in Metabolic N-oxidation of N-ethyl-N-methylaniline is known to be mediated by the flavin-containing monooxygenase (FMO) enzyme system. nih.govnih.gov Evidence also suggests a 1-electron oxidation mechanism in the N-dealkylation of N,N-dialkylanilines by cytochrome P450 enzymes. nih.gov

Research on the catalytic aerobic oxidation of N,N-dialkylanilines provides insight into the potential reactivity of this compound. Iron(III) chloride has been shown to catalyze the aerobic oxidation of tertiary anilines. nih.govacs.org This process forms reactive iminium ion intermediates, which can then react with various nucleophiles. nih.govresearchgate.net This C-H functionalization occurs at the carbon atom adjacent to the nitrogen. researchgate.net This method is considered a sustainable chemical process as it can use air as the sole oxidant. researchgate.net Given the structural similarities, it is plausible that this compound could undergo a similar iron-catalyzed aerobic oxidation to form an iminium ion, which could then be trapped by a nucleophile.

Diazotization and Transformation of Amino Functionality

The amino group of this compound is a key functional group that allows for a variety of chemical transformations, most notably through the process of diazotization. This reaction converts the primary aromatic amine into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring.

The presence of both a bromine atom and an N-ethyl group on the aniline ring influences the reactivity. The bromine atom is an electron-withdrawing group, which decreases the nucleophilicity of the amino nitrogen, potentially making the diazotization reaction more difficult compared to aniline itself. lkouniv.ac.in Conversely, the ethyl group is weakly electron-donating, which can help to offset this effect to some extent.

Once formed, the 4-bromo-N-ethylbenzenediazonium salt can undergo various transformation reactions, primarily involving the displacement of the excellent leaving group, dinitrogen gas (N₂). ncert.nic.in These transformations are crucial in synthetic organic chemistry for introducing functionalities that are otherwise difficult to install directly onto the aromatic ring.

Sandmeyer Reaction

A prominent transformation of arenediazonium salts is the Sandmeyer reaction, which utilizes copper(I) salts as catalysts to replace the diazonium group with a halide (Cl⁻, Br⁻) or a pseudohalide (CN⁻). wikipedia.orglibretexts.org This reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.orglibretexts.org The copper(I) catalyst initiates a one-electron transfer to the diazonium ion, leading to the formation of an aryl radical and the release of nitrogen gas. libretexts.org The aryl radical then reacts with a copper(II) species to yield the final product and regenerate the copper(I) catalyst. wikipedia.org

For the diazonium salt derived from this compound, the Sandmeyer reaction offers a pathway to synthesize various di-substituted benzene derivatives. The following table illustrates the expected products from the Sandmeyer reaction of diazotized this compound.

| Reagent | Expected Product |

| Copper(I) chloride (CuCl) | 1-bromo-4-chloro-N-ethylbenzene |

| Copper(I) bromide (CuBr) | 1,4-dibromo-N-ethylbenzene |

| Copper(I) cyanide (CuCN) | 4-bromo-N-ethylbenzonitrile |

Other Transformations

Beyond the Sandmeyer reaction, the diazonium group can be replaced by other functionalities. For instance, treatment of the diazonium salt with potassium iodide (KI) solution allows for the introduction of an iodine atom. lkouniv.ac.in Warming the aqueous solution of the diazonium salt can lead to its replacement by a hydroxyl group, forming the corresponding phenol. lumenlearning.comlkouniv.ac.in Furthermore, the diazonium group can be removed and replaced with a hydrogen atom through reduction, a process often accomplished using hypophosphorous acid (H₃PO₂). lumenlearning.com This deamination sequence can be synthetically useful when the directing effects of the amino group are needed for a substitution reaction, after which the amino group is no longer required.

Exploration of Intramolecular Cyclization and Rearrangement Mechanisms

The structure of this compound and its derivatives provides a scaffold for investigating intramolecular cyclization and rearrangement reactions, leading to the formation of various heterocyclic systems. These reactions are of significant interest in synthetic and medicinal chemistry due to the prevalence of such ring systems in biologically active molecules.

Intramolecular Cyclization

Intramolecular cyclization reactions involving aniline derivatives often require the presence of a second reactive group on the N-alkyl chain or the aromatic ring. For instance, palladium-catalyzed intramolecular reactions, such as the Mizoroki-Heck reaction, are powerful tools for forming new carbon-carbon bonds and constructing cyclic structures. In a study on the synthesis of N-methylspiroindolines, cyclopentenyl-tethered 2-bromo-N-methylanilines were successfully cyclized in a diastereoselective manner. diva-portal.orgnih.gov This suggests that if the ethyl group of this compound were appropriately functionalized with an alkene, an analogous intramolecular Heck-type cyclization could potentially lead to the formation of a tetrahydroquinoline ring system.

Another potential cyclization pathway involves the formation of a bond between the nitrogen atom and an activated position on the aromatic ring. For example, the synthesis of 4H-benzo[e]pyrazolo[1,5-b] wikipedia.orgCurrent time information in Bangalore, IN.vaia.comthiadiazine derivatives has been achieved through a photoinduced intramolecular coupling of sulfonamide precursors bearing a halogen on the phenyl ring. conicet.gov.ar This highlights the possibility of using the bromo-substituent on the this compound ring as a handle for intramolecular cyclization reactions.

Unexpected reactions can also occur during cyclization attempts. For example, during the attempted ring formation of 4-bromo-cycloalkenyl-N-methylaniline derivatives, an unexpected debromination was observed. bme.hu This indicates that the reaction conditions must be carefully controlled to achieve the desired cyclized product.

The following table summarizes some potential intramolecular cyclization strategies for derivatives of this compound based on related systems.

| Starting Material Type | Reaction Type | Potential Product Class |

| N-(alkenyl)-4-bromoaniline | Intramolecular Heck Reaction | Tetrahydroquinolines |

| N-ethyl-4-bromo-2-aminophenyl derivative | Oxidative C-N coupling | Benzoxazines |

| N-acyl-4-bromo-N-ethylaniline with ortho-formyl group | Intramolecular Oxidative Cyclization | Benzoxazinones |

Rearrangement Mechanisms

N-alkylaniline derivatives can undergo characteristic rearrangement reactions, most notably the Hofmann-Martius rearrangement. spcmc.ac.in This reaction involves the acid-catalyzed migration of an alkyl group from the nitrogen atom to the ortho or para positions of the aromatic ring. spcmc.ac.in In the case of this compound, the para position is blocked by the bromine atom, so any potential Hofmann-Martius rearrangement would be expected to yield the ortho-alkylated product, 2-ethyl-4-bromoaniline. This rearrangement is believed to proceed via an intermolecular mechanism. spcmc.ac.in

Another related rearrangement is the Riley-Hickinbottom rearrangement, which occurs under the influence of a Lewis acid instead of a protic acid. spcmc.ac.in These rearrangements are important to consider when subjecting this compound to acidic conditions, as they can lead to isomeric products.

The Fischer-Indole synthesis is a well-known rearrangement reaction that leads to the formation of indoles. While this reaction typically starts from a phenylhydrazine, it underscores the propensity of aniline derivatives to undergo complex rearrangements to form fused heterocyclic systems. nou.edu.ng

Computational and Theoretical Investigations of 4 Bromo N Ethylaniline and Analogs

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are fundamental to exploring the electronic landscape of a molecule. They allow for the detailed analysis of electron distribution and its influence on chemical behavior.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. nih.gov This approach is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems, including substituted anilines. sharif.edu For a molecule like 4-bromo-N-ethylaniline, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry and determine its ground-state electronic properties. researchgate.net

These calculations yield important quantum chemical descriptors that quantify the molecule's reactivity. By analyzing the electron density, DFT can be used to determine parameters such as ionization potential, electron affinity, chemical hardness, and electronegativity, providing a comprehensive framework for understanding the molecule's chemical tendencies. nih.gov

Table 1: Key Reactivity Descriptors Calculated by DFT This table is illustrative, showing typical parameters obtained from DFT calculations for aniline (B41778) analogs.

| Parameter | Description | Typical Application |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | Predicts the ease of oxidation. |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. | Predicts the ease of reduction. |

| Chemical Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | Indicates chemical stability. |

| Electronegativity (χ) | The power of an atom or group to attract electrons. | Describes charge flow in reactions. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies electrophilic character. |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aps.orgnih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilic or basic character. aps.org Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, governing the molecule's electrophilic or acidic nature. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline moiety, specifically the nitrogen atom and the aromatic ring. The LUMO is anticipated to be distributed across the aromatic ring and the C-Br bond. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more easily excitable and thus more chemically reactive. nih.gov

Table 2: Frontier Molecular Orbital (FMO) Characteristics and Their Implications This table illustrates the general principles of FMO analysis for a substituted aniline.

| Orbital | Role | Location on this compound (Predicted) | Implication for Reactivity |

| HOMO | Electron Donor | Nitrogen atom, phenyl ring | Site of nucleophilic attack (reaction with electrophiles). |

| LUMO | Electron Acceptor | Phenyl ring, C-Br bond | Site of electrophilic attack (reaction with nucleophiles). |

| HOMO-LUMO Gap (ΔE) | Reactivity Indicator | N/A | A smaller gap indicates higher reactivity and lower kinetic stability. |

A Molecular Electrostatic Potential (MESP) map is a visual tool that illustrates the charge distribution within a molecule, revealing regions that are electron-rich or electron-poor. jlu.edu.cn It is plotted on the molecule's electron density surface, where different colors represent different potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. worldscientific.com Green and yellow represent areas of neutral or intermediate potential.

In an MESP map of this compound, the most negative potential (red) would be concentrated around the electronegative nitrogen and bromine atoms, highlighting these as the primary sites for interaction with electrophiles. The area around the hydrogen atoms of the ethyl group and the amine proton would exhibit a positive potential (blue), marking them as potential sites for nucleophilic interaction. sharif.edu MESP analysis is therefore invaluable for predicting the initial stages of a chemical reaction and understanding intermolecular interactions. worldscientific.com

Theoretical Prediction of Spectroscopic Signatures

Computational methods can accurately predict various spectroscopic properties of molecules, providing a powerful means to interpret experimental data and confirm molecular structures.

Theoretical simulations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are routinely performed using DFT calculations. By computing the nuclear magnetic shielding tensors, one can predict the ¹H and ¹³C NMR chemical shifts for a molecule. nih.gov For this compound, these calculations would predict distinct signals for the aromatic protons, the ethyl group protons, and the amine proton, as well as for the different carbon atoms in the molecule.

Similarly, the simulation of IR spectra is achieved by calculating the vibrational frequencies of the molecule's normal modes. These calculated frequencies can be correlated with experimental IR and Raman spectra to assign specific absorption bands to the corresponding molecular vibrations. nih.gov For this compound, key predicted vibrations would include N-H stretching, C-H stretching of the aromatic and alkyl groups, C-N stretching, and the characteristic C-Br stretching frequency.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound This table presents representative data based on DFT calculations for analogous compounds. Frequencies are in cm⁻¹.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3400 - 3500 | Stretching of the amine N-H bond. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the phenyl ring. |

| Aliphatic C-H Stretch | 2850 - 2980 | Stretching of C-H bonds in the ethyl group. |

| C=C Ring Stretch | 1500 - 1600 | In-plane stretching of the aromatic ring C=C bonds. |

| C-N Stretch | 1250 - 1350 | Stretching of the bond between the nitrogen and the phenyl ring. |

| C-Br Stretch | 500 - 650 | Stretching of the carbon-bromine bond. |

The linear optical properties of a molecule, such as its absorption of UV-Visible light, are determined by electronic transitions from the ground state to various excited states. While Time-Dependent DFT (TD-DFT) is a common method for predicting such spectra, the Configuration Interaction (CI) method offers a more rigorous, wave-function-based approach. CI is an ab initio method that can provide highly accurate descriptions of electronic states, although it is computationally more demanding.

The CI method constructs the wave function of an electronic state as a linear combination of determinants representing different electronic configurations (the ground state and various excited configurations). Solving the CI equations yields the energies of the ground and excited states. The energy difference between these states corresponds to the electronic transition energies, which can be used to predict the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum. The method also allows for the calculation of oscillator strengths, which are related to the intensity of the absorption bands. A CI study of this compound would provide a detailed theoretical UV-Vis spectrum, offering insights into the nature of its electronic transitions.

Quantification of Substituent Effects and Reactivity Descriptors

Computational chemistry provides powerful tools for predicting the reactivity of molecules. Among these, Fukui indices and molecular electrostatic potential (MEP) maps are fundamental in identifying the most probable sites for electrophilic and nucleophilic attack.

Fukui Indices are central to Conceptual Density Functional Theory (DFT) and quantify how the electron density of a molecule changes with the addition or removal of an electron. There are three main types of Fukui functions, ƒk+, ƒk-, and ƒk0, which indicate the reactivity of a specific atomic site (k) towards a nucleophilic attack, an electrophilic attack, and a radical attack, respectively. A higher value of a particular Fukui index on an atom suggests a higher reactivity of that site for the corresponding type of reaction.

For a molecule like this compound, the primary sites of interest for electrophilic attack are the nitrogen atom of the ethylamino group and the carbon atoms of the aromatic ring. The lone pair of electrons on the nitrogen atom makes it a strong nucleophilic center. Additionally, the electron-donating nature of the ethylamino group increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the substituent. However, since the para position is blocked by the bromine atom, the ortho positions are expected to be activated towards electrophiles. The bromine atom, being an electron-withdrawing group through induction but an electron-donating group through resonance, will also influence the electron distribution. Calculations on similar substituted anilines suggest that the ortho carbons to the amino group would likely exhibit high ƒk- values, indicating their susceptibility to electrophilic attack.

Electrostatic Potential Maps (MEPs) offer a visual representation of the charge distribution within a molecule. wolfram.comlibretexts.org These maps are color-coded to show regions of different electrostatic potential on the electron density surface. wolfram.comyoutube.comdeeporigin.com Regions with a negative potential (typically colored in shades of red) are electron-rich and are prone to attack by electrophiles, while regions with a positive potential (colored in shades of blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

In the case of this compound, the MEP would be expected to show a region of high negative potential around the nitrogen atom due to its lone pair of electrons, making it a prime target for electrophiles. The aromatic ring would also exhibit regions of negative potential, influenced by the interplay between the electron-donating ethylamino group and the electron-withdrawing bromine atom. The area around the hydrogen atom of the N-H bond would likely show a positive potential, indicating its susceptibility to deprotonation under basic conditions. Visualizing the MEP allows for a more intuitive understanding of the molecule's reactivity compared to analyzing numerical indices alone. researchgate.net

Ionization Energy (IE) is the minimum energy required to remove an electron from a molecule in its gaseous state. A lower IE indicates that the molecule can be more easily oxidized. For substituted anilines, the nature of the substituent significantly affects the IE. Electron-donating groups, like the ethyl group in this compound, tend to lower the IE by increasing the electron density on the molecule, making it easier to remove an electron. Conversely, electron-withdrawing groups like bromine generally increase the IE. The final value is a balance of these opposing effects.

Electron Affinity (EA) is the energy released when an electron is added to a neutral molecule in its gaseous state. A higher EA suggests a greater ability of the molecule to accept an electron and be reduced.

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated from the ionization energy and electron affinity. Molecules with a large energy gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are considered chemically hard, implying lower reactivity and higher stability. Soft molecules have a small HOMO-LUMO gap and are generally more reactive. A study on substituted anilines showed a correlation between chemical hardness and basicity (pKa).

| Compound | Ionization Potential (eV) | Chemical Hardness (η) |

|---|---|---|

| Aniline | 7.72 | 4.29 |

| 4-Bromoaniline (B143363) | 7.78 | 4.01 |

| N-Ethylaniline | Not Available | 4.02 |

| 4-Bromo-N,N-dimethylaniline | 7.15 | Not Available |

Data for Ionization Potential of Aniline and 4-Bromoaniline are from computational studies. umn.edu Chemical Hardness data is from a study on substituted anilines. The Ionization Potential for 4-Bromo-N,N-dimethylaniline is from another computational study. tci-thaijo.org

Based on these trends, it can be inferred that the ethyl group in this compound would likely lower the ionization potential compared to 4-bromoaniline, while the bromine atom would increase it relative to N-ethylaniline. The chemical hardness would be influenced by the combined electronic effects of both substituents.

The nucleophilicity of a molecule is a kinetic property that describes its ability to donate an electron pair to an electrophile. For substituted anilines, the primary nucleophilic center is the nitrogen atom. The nucleophilicity of this nitrogen is significantly influenced by the electronic effects of the substituents on the aromatic ring and on the nitrogen atom itself.

The Index of Nucleophilicity (N) is a global reactivity descriptor that quantifies the nucleophilic character of a molecule. It is defined within the framework of conceptual DFT and provides a quantitative scale for nucleophilicity. rsc.orgresearchgate.net

In this compound, two main substituent effects are at play:

The Ethyl Group: As an electron-donating group attached directly to the nitrogen, the ethyl group increases the electron density on the nitrogen atom through an inductive effect. This enhanced electron density makes the lone pair more available for donation, thereby increasing the nucleophilicity of the amine compared to aniline. chemistrysteps.com

Conceptual Density Functional Theory and Information-Theoretic Approaches to Basicity

The basicity of amines is a fundamental chemical property that can be quantitatively assessed using computational methods. Conceptual DFT provides a powerful framework for understanding and predicting the basicity of molecules like this compound. pku.edu.cn Basicity is related to the availability of the lone pair of electrons on the nitrogen atom to accept a proton. chemistrysteps.commasterorganicchemistry.comorganicchemistrytutor.com

Within conceptual DFT, the proton affinity (PA), which is the negative of the enthalpy change for the protonation reaction in the gas phase, is a direct measure of intrinsic basicity. The pKa value, which measures basicity in solution, is also often correlated with various DFT descriptors. For substituted anilines, electron-donating groups increase the electron density on the nitrogen, making the lone pair more available for protonation and thus increasing basicity (lower pKa of the conjugate acid). Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, reducing its basicity (higher pKa of the conjugate acid). masterorganicchemistry.com

More recently, Information-Theoretic Approaches (ITA) have been combined with conceptual DFT to provide a more nuanced understanding of chemical reactivity, including basicity. pku.edu.cn ITA utilizes concepts from information theory, such as Shannon entropy, Fisher information, and information gain, to quantify various aspects of electron density distribution and how it relates to molecular properties. pku.edu.cn

These information-theoretic quantities, derived from the electron density, can be used as descriptors to build quantitative models that correlate with experimental pKa values. A study involving a large set of primary, secondary, and tertiary amines demonstrated that descriptors like Shannon entropy, Fisher information, and information gain show strong linear correlations with experimental pKa values. pku.edu.cnpku.edu.cn This combined approach leverages the idea that since all ground-state properties are functionals of the electron density, these information-rich descriptors should effectively capture the electronic features that govern basicity. pku.edu.cnpku.edu.cn

For this compound, this combined approach would involve calculating these information-theoretic descriptors from its computed electron density and using them in established correlation models to predict its pKa. This method provides a sophisticated and accurate way to quantify the subtle electronic effects of the ethyl and bromo substituents on the basicity of the aniline nitrogen. pku.edu.cn

Applications of 4 Bromo N Ethylaniline and Its Derivatives in Advanced Organic Synthesis

Role as a Versatile Intermediate in Pharmaceutical Synthesis

The structural framework of 4-bromo-N-ethylaniline makes it a valuable building block in the creation of a diverse array of pharmaceutical compounds. The presence of the bromine atom provides a reactive site for various cross-coupling reactions, enabling the introduction of molecular complexity, while the aniline (B41778) moiety is a common feature in many biologically active molecules.

Derivatives of bromoanilines are instrumental in the development of bioactive compounds and targeted therapeutics. The synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its subsequent derivatives through Suzuki cross-coupling reactions highlights the utility of bromoaniline scaffolds in generating compounds with potential therapeutic applications. These derivatives have been investigated for their antibacterial activities against clinically isolated extensively drug-resistant (XDR) S. typhi.

While specific research on this compound is not extensively detailed in publicly available literature, the general class of bromoanilines is widely employed in medicinal chemistry. For instance, 4-bromo-2,6-dimethylaniline (B44771) is a key intermediate in the synthesis of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor used in HIV-1 therapy. This underscores the potential of substituted bromoanilines in constructing complex antiviral agents. The versatility of the bromoaniline core allows for the strategic attachment of various functional groups to optimize biological activity and target specificity.

Protein Tyrosine Phosphatase 1B (PTP1B) is a well-validated therapeutic target for type 2 diabetes and obesity, as it negatively regulates insulin (B600854) and leptin signaling pathways. The development of selective PTP1B inhibitors is a significant area of pharmaceutical research. While direct studies on this compound derivatives as PTP1B inhibitors are not prominent, the broader class of brominated organic compounds has shown promise. For example, a series of bromophenol derivatives have been synthesized and evaluated as PTP1B inhibitors, with some compounds exhibiting potent inhibitory activity. This suggests that the incorporation of a bromine atom can be a key design element in the development of PTP1B inhibitors. The development of potent, selective, and orally bioavailable PTP1B inhibitors remains a challenge, but compounds that can modulate its activity are of high interest.

The exploration of bromoaniline derivatives for antitumor activity is an active area of research. The general strategy involves using the bromoaniline scaffold to construct molecules that can interact with biological targets involved in cancer progression. For example, various new chemical compounds, including those with structures that could be derived from bromoaniline precursors, have been screened for their antitumor effects on human cancer cell lines.

Utility in Agrochemical Development and Formulation

Substituted anilines are foundational in the synthesis of a wide range of agrochemicals, including herbicides, insecticides, and fungicides. A U.S. patent describes a process for the selective preparation of p-bromo-o-alkylanilines, which are noted for their utility as intermediates in the preparation of these agrochemicals. google.com The patent explicitly lists "N-ethyl-4-bromo-2-ethylaniline" as an example of a p-brominated o-alkylaniline, highlighting the direct relevance of such structures in the agrochemical industry. google.com The bromine atom in these compounds can enhance the bioactivity and stability of the final agrochemical products, making them more effective in crop protection. epo.org

Applications in Dye and Pigment Chemistry

Aniline derivatives are fundamental precursors in the synthesis of a vast array of dyes and pigments. The amino group facilitates the formation of azo dyes through diazotization and coupling reactions, while substituents on the aromatic ring, such as bromine, can significantly influence the color and fastness properties of the resulting dyes. epo.org

The synthesis of azo dyes, which are characterized by the -N=N- functional group, often involves the diazotization of a primary aromatic amine, such as a bromoaniline derivative, followed by coupling with an electron-rich coupling component. While patents specifically detailing the use of this compound in azo dye synthesis are not prevalent, the general methodology is well-established for a wide range of substituted anilines. Innovations in the production of dyes have included the action of bromine on azo dyes to create brominated derivatives with desirable properties. google.com This underscores the importance of bromine substitution in the field of dye chemistry. The synthesis of disazo disperse dyes derived from 4-bromoaniline (B143363) has been reported, demonstrating the utility of this core structure in creating dyes with potential applications as near-infrared absorbers.

Preparation of Triarylmethane Dyes (e.g., Crystal Violet, Malachite Green)